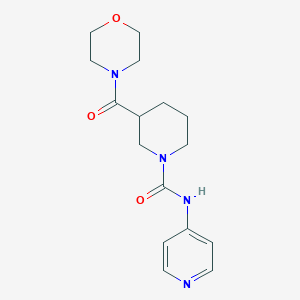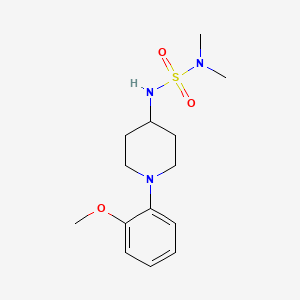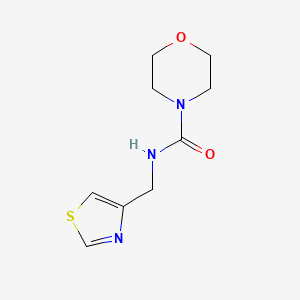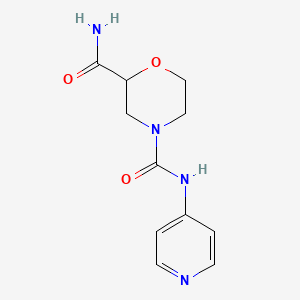
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine-based molecules and has shown promising results in various studies related to drug development.
Wissenschaftliche Forschungsanwendungen
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in various cellular processes.
Wirkmechanismus
The exact mechanism of action of 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell growth and differentiation. It has also been shown to inhibit phosphodiesterase, an enzyme that plays a role in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models. 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide has also been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide is its versatility in various laboratory experiments. It can be easily synthesized and has been shown to exhibit a wide range of biological activities. However, one of the limitations of 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide. One potential application is in the treatment of cancer, where 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells. Another potential application is in the treatment of inflammatory diseases, where 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide has been shown to exhibit anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide and its potential applications in various fields of medicine.
Conclusion
In conclusion, 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide, or 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide holds great promise for the future of drug development.
Synthesemethoden
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with morpholine-4-carbonyl chloride to form 3-(morpholine-4-carbonyl)-N-pyridin-4-ylacrylamide. This intermediate product is then subjected to reduction using sodium borohydride and palladium on carbon to yield 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide.
Eigenschaften
IUPAC Name |
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15(19-8-10-23-11-9-19)13-2-1-7-20(12-13)16(22)18-14-3-5-17-6-4-14/h3-6,13H,1-2,7-12H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTUXQWKQOZPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=NC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)
![3-[1-(2-Methoxyphenyl)piperidin-4-yl]-1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]urea](/img/structure/B7542576.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylpiperidine-1-carboxamide](/img/structure/B7542577.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)

